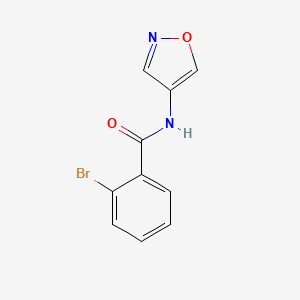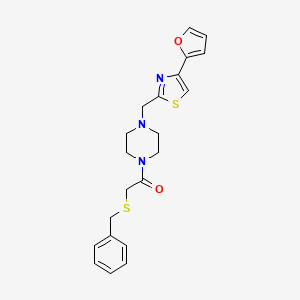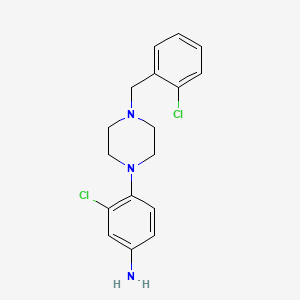
2-bromo-N-(isoxazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(isoxazol-4-yl)benzamide is a chemical compound that belongs to the class of benzamides, which are derivatives of benzoic acid. This compound features a bromine atom at the 2-position of the benzamide ring and an isoxazole ring attached to the nitrogen atom. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(isoxazol-4-yl)benzamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate.
Amide Formation: The final step involves the formation of the amide bond between the isoxazole ring and the benzamide ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(isoxazol-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The isoxazole ring can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Cycloaddition Reactions: The isoxazole ring can undergo cycloaddition reactions with various dipolarophiles.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), light or heat as a catalyst.
Amide Formation: EDCI, HOBt, and a base such as triethylamine.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Substitution Products: Depending on the nucleophile used, products can include 2-amino-N-(isoxazol-4-yl)benzamide or 2-thio-N-(isoxazol-4-yl)benzamide.
Oxidation Products: Oxidized derivatives of the isoxazole ring.
Scientific Research Applications
2-bromo-N-(isoxazol-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied as a potential inhibitor of BRD4 bromodomains, which are associated with various diseases, including cancer and inflammation.
Biological Studies: The compound’s ability to interact with specific proteins and enzymes makes it a valuable tool for studying biological pathways and mechanisms.
Drug Design: Its unique structure serves as a scaffold for designing new drugs with improved efficacy and selectivity.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(isoxazol-4-yl)benzamide involves its interaction with specific molecular targets, such as BRD4 bromodomains. BRD4 is a member of the BET family of proteins that recognize acetylated lysine residues on histones, playing a crucial role in regulating gene expression . By inhibiting BRD4, this compound can modulate the expression of genes involved in cancer and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(isoxazol-4-yl)benzamide
- 2-fluoro-N-(isoxazol-4-yl)benzamide
- 2-iodo-N-(isoxazol-4-yl)benzamide
Uniqueness
2-bromo-N-(isoxazol-4-yl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and selectivity compared to its chloro, fluoro, and iodo analogs .
Properties
IUPAC Name |
2-bromo-N-(1,2-oxazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-9-4-2-1-3-8(9)10(14)13-7-5-12-15-6-7/h1-6H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYFIZSAJDCXEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CON=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2737203.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2737204.png)

![3-chloro-2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2737208.png)
![5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole](/img/structure/B2737210.png)
![2-[(2-Methylpropyl)amino]acetic acid hydrochloride](/img/structure/B2737212.png)
![N-[(4-methylphenyl)methyl]-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2737214.png)
![L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-oxo-2-phenylethyl ester](/img/structure/B2737215.png)
![ethyl 5-(2,6-difluorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2737216.png)
![3-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B2737219.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2737220.png)
![N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2737222.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2737225.png)
